![molecular formula C8H16N2 B15309279 ({2-Azabicyclo[2.1.1]hexan-1-yl}methyl)dimethylamine](/img/structure/B15309279.png)
({2-Azabicyclo[2.1.1]hexan-1-yl}methyl)dimethylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl({[(1s,4s)-2-azabicyclo[211]hexan-1-yl]methyl})amine is a bicyclic amine compound characterized by its unique structure, which includes a 2-azabicyclo[211]hexane core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl({[(1s,4s)-2-azabicyclo[2.1.1]hexan-1-yl]methyl})amine typically involves the use of chiral starting materials to ensure the desired stereochemistry. One common method is the enantioselective construction of the 2-azabicyclo[2.1.1]hexane scaffold through a series of cyclization reactions. For example, the Diels-Alder reaction of furans with olefinic or acetylenic dienophiles can be employed to create the bicyclic structure .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Dimethyl({[(1s,4s)-2-azabicyclo[2.1.1]hexan-1-yl]methyl})amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the amine group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding nitroso or nitro compounds, while reduction can produce secondary or tertiary amines.
Aplicaciones Científicas De Investigación
Dimethyl({[(1s,4s)-2-azabicyclo[2.1.1]hexan-1-yl]methyl})amine has several scientific research applications:
Chemistry: Used as a chiral ligand in asymmetric synthesis and catalysis.
Biology: Investigated for its potential as a building block in the synthesis of biologically active molecules.
Medicine: Explored for its role in drug development, particularly in the design of compounds with specific biological activities.
Industry: Utilized in the production of polymers and other advanced materials.
Mecanismo De Acción
The mechanism of action of dimethyl({[(1s,4s)-2-azabicyclo[2.1.1]hexan-1-yl]methyl})amine involves its interaction with molecular targets through its amine group. This interaction can lead to the formation of covalent bonds or non-covalent interactions, such as hydrogen bonding or van der Waals forces. The specific pathways involved depend on the context of its application, such as catalysis or drug activity.
Comparación Con Compuestos Similares
Similar Compounds
7-Oxabicyclo[2.2.1]heptane: Known for its use in the synthesis of natural products and bioactive compounds.
8-Azabicyclo[3.2.1]octane: Central core of tropane alkaloids with various biological activities.
2,5-Diazabicyclo[2.2.1]heptane: Used as a chiral ligand and catalyst in asymmetric synthesis.
Uniqueness
Dimethyl({[(1s,4s)-2-azabicyclo[2.1.1]hexan-1-yl]methyl})amine is unique due to its specific bicyclic structure and the presence of the dimethylamine group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in specialized applications where other similar compounds may not be as effective.
Propiedades
Fórmula molecular |
C8H16N2 |
|---|---|
Peso molecular |
140.23 g/mol |
Nombre IUPAC |
1-(2-azabicyclo[2.1.1]hexan-1-yl)-N,N-dimethylmethanamine |
InChI |
InChI=1S/C8H16N2/c1-10(2)6-8-3-7(4-8)5-9-8/h7,9H,3-6H2,1-2H3 |
Clave InChI |
CPVATKXOEFTSOY-UHFFFAOYSA-N |
SMILES canónico |
CN(C)CC12CC(C1)CN2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



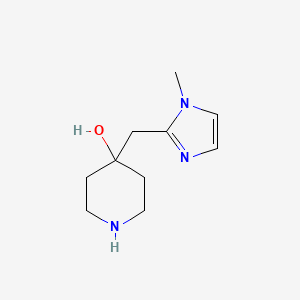
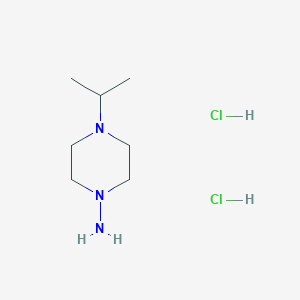
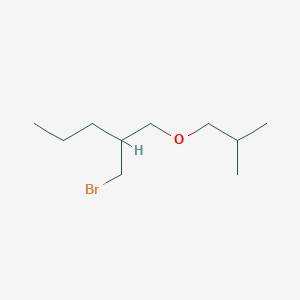
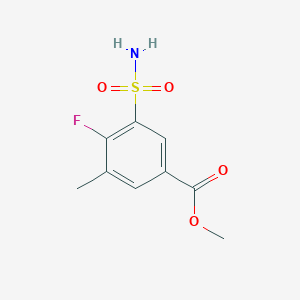
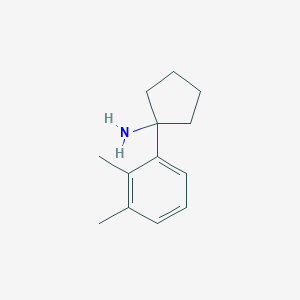
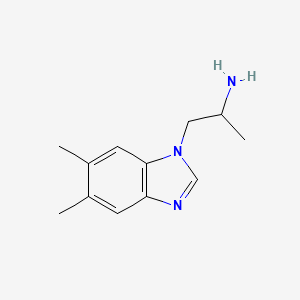
![7-methyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one](/img/structure/B15309236.png)
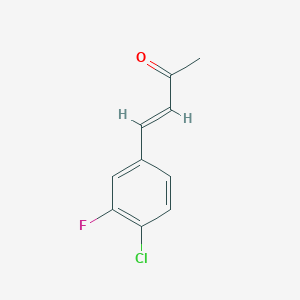
![3-[(Propan-2-yloxy)methyl]azetidine](/img/structure/B15309241.png)

![4-(Imidazo[1,2-a]pyridin-2-yl)pyrrolidin-2-one](/img/structure/B15309266.png)
![Methyl 3-phenyl-2-azabicyclo[2.1.1]hexane-1-carboxylate](/img/structure/B15309268.png)
![7-Methoxy-4-azaspiro[2.5]octane](/img/structure/B15309269.png)
